
Cadmium;lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium lithium is a compound that combines cadmium and lithium elements Cadmium is a transition metal known for its applications in batteries, pigments, and coatings, while lithium is an alkali metal widely used in batteries and other energy storage devices
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium lithium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and solvothermal synthesis. One common method involves mixing cadmium oxide (CdO) and lithium carbonate (Li2CO3) in a specific stoichiometric ratio and heating the mixture at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, cadmium lithium compounds are often produced using high-temperature solid-state reactions. The raw materials, such as cadmium oxide and lithium carbonate, are mixed and heated in a controlled environment to ensure the formation of the desired compound. The process may involve multiple heating and cooling cycles to achieve the desired purity and crystallinity .
Chemical Reactions Analysis
Types of Reactions: Cadmium lithium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium can react with oxygen to form cadmium oxide (CdO), while lithium can react with water to produce lithium hydroxide (LiOH) and hydrogen gas (H2) .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium lithium compounds include oxygen, water, and various acids and bases. The reaction conditions, such as temperature and pressure, can significantly influence the outcome of these reactions. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride (CdCl2) and hydrogen gas (H2) .
Major Products Formed: The major products formed from reactions involving cadmium lithium compounds depend on the specific reaction conditions and reagents used. For example, the reaction of cadmium with oxygen produces cadmium oxide, while the reaction of lithium with water produces lithium hydroxide and hydrogen gas .
Scientific Research Applications
Cadmium lithium compounds have a wide range of scientific research applications, including their use in chemistry, biology, medicine, and industry. In chemistry, these compounds are studied for their unique electronic and magnetic properties, which make them suitable for use in advanced materials and devices . In biology and medicine, cadmium lithium compounds are investigated for their potential use in drug delivery systems and as imaging agents . In industry, these compounds are used in the production of batteries, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of cadmium lithium compounds involves their interaction with various molecular targets and pathways. For example, cadmium can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Lithium, on the other hand, can modulate various signaling pathways, including those involved in cell growth, differentiation, and apoptosis . The combined effects of cadmium and lithium can result in unique biological and chemical activities, making these compounds valuable for various applications.
Comparison with Similar Compounds
Cadmium lithium compounds can be compared with other similar compounds, such as cadmium zinc and cadmium manganese compounds. While all these compounds share some common properties, such as their ability to form stable oxides and hydroxides, cadmium lithium compounds are unique in their electronic and magnetic properties . For example, cadmium lithium compounds exhibit higher electrical conductivity and magnetic susceptibility compared to cadmium zinc and cadmium manganese compounds . This makes cadmium lithium compounds particularly suitable for use in advanced electronic and magnetic devices.
List of Similar Compounds:- Cadmium zinc compounds
- Cadmium manganese compounds
- Cadmium iron compounds
- Cadmium cobalt compounds
By understanding the unique properties and applications of cadmium lithium compounds, researchers can continue to explore their potential in various scientific and industrial fields.
Properties
CAS No. |
12050-18-9 |
|---|---|
Molecular Formula |
CdLi |
Molecular Weight |
119.4 g/mol |
IUPAC Name |
cadmium;lithium |
InChI |
InChI=1S/Cd.Li |
InChI Key |
ADCXHZZSUADYMI-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
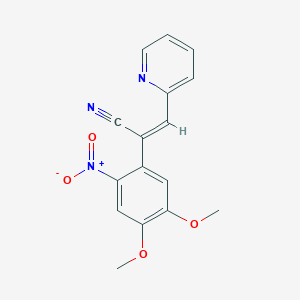
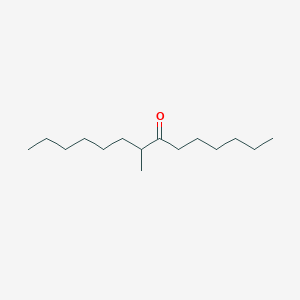
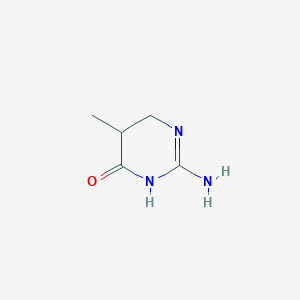
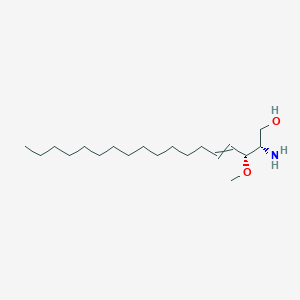
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
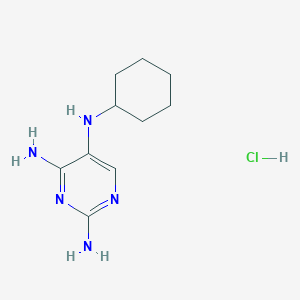
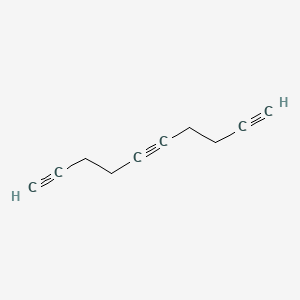
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
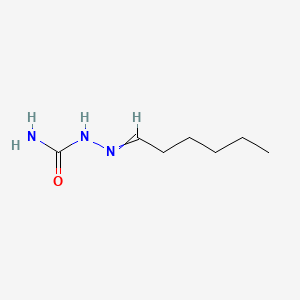
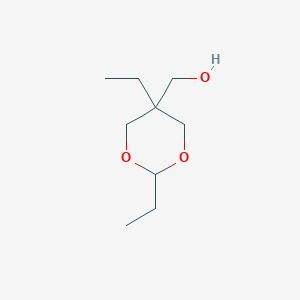
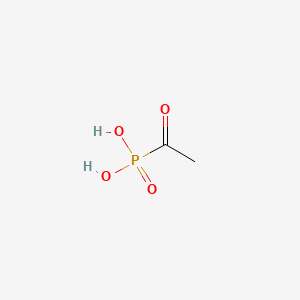
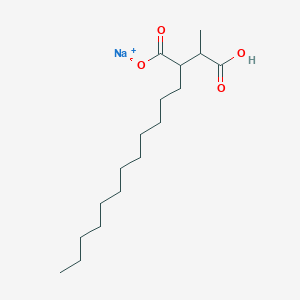
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
